1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClN2O3S. It is a sulfonyl chloride derivative that has been widely used in scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is not well understood. However, it is known to react with amino groups in proteins and peptides, resulting in the formation of stable sulfonamide linkages. This reaction can be used to crosslink proteins and peptides, as well as to modify their properties.
Biochemical And Physiological Effects
1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the growth of cancer cells in vitro.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its ability to crosslink proteins and peptides. This property can be used to create stable protein and peptide conjugates, which can be used in a variety of applications. However, one of the limitations of 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride is its reactivity with amino groups in proteins and peptides, which can lead to non-specific crosslinking and modification of proteins and peptides.
Future Directions
There are several future directions for the use of 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride in scientific research. One potential application is in the development of protein and peptide conjugates for use in drug delivery and imaging. Another potential application is in the development of new inhibitors of carbonic anhydrase, which could be used as therapeutics for a variety of diseases. Finally, 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride could be used as a tool for the study of protein-protein interactions and protein structure.
Synthesis Methods
The synthesis of 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride can be achieved through a multi-step process. The first step involves the reaction of 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride, resulting in the formation of 1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride. The yield of this reaction is typically around 70-80%.
Scientific Research Applications
1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride has been widely used in scientific research due to its unique properties as a sulfonyl chloride derivative. It has been used as a reagent in the synthesis of various compounds, such as sulfonamides, sulfonylureas, and sulfonate esters. It has also been used as a crosslinking agent for proteins and peptides.
properties
IUPAC Name |
1-methyl-3-(propoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN2O3S/c1-3-4-14-6-7-8(15(9,12)13)5-11(2)10-7/h5H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWLMWNTEWTNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=NN(C=C1S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(propoxymethyl)-1H-pyrazole-4-sulfonyl chloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.